REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[C:7]([NH2:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.Br[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(P([C:29]([CH3:32])([CH3:31])C)C(C)(C)C)(C)(C)C.C[C:34]([CH3:37])([O-])[CH3:35].[Na+]>C([O-])(=O)C.C([O-])(=O)C.[Pd+2].C1(C)C(C)=CC=CC=1>[C:14]1([N:1]([C:31]2[CH:29]=[CH:32][CH:6]=[CH:5][CH:4]=2)[C:2]2[C:11]3[C:6](=[C:7]([NH:12][C:35]4[CH:34]=[CH:37][CH:11]=[CH:2][CH:3]=4)[CH:8]=[CH:9][CH:10]=3)[CH:5]=[CH:4][CH:3]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Name
|
|
Quantity
|
47.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating for another 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After heating for another 15 h the heat
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid present was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified by column chromatography
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=CC2=C(C=CC=C12)NC1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |